molecular formula C12H15N3O B2759482 1-[4-(2-PYRIDYL)PIPERAZINO]-2-PROPEN-1-ONE CAS No. 1156756-05-6

1-[4-(2-PYRIDYL)PIPERAZINO]-2-PROPEN-1-ONE

Cat. No.: B2759482
CAS No.: 1156756-05-6
M. Wt: 217.272
InChI Key: OJBRXTAFLGKTOH-UHFFFAOYSA-N
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Description

1-[4-(2-PYRIDYL)PIPERAZINO]-2-PROPEN-1-ONE is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a piperazine ring substituted with a pyridine moiety and a propenone group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-PYRIDYL)PIPERAZINO]-2-PROPEN-1-ONE typically involves an aza-Michael addition reaction. This reaction is carried out between 1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl]prop-2-en-1-one and 2-pyridylpiperazine, catalyzed by SiO2 . The structural identity of the compound is confirmed through elemental analysis and spectroscopic methods such as IR and NMR .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned aza-Michael addition reaction. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-PYRIDYL)PIPERAZINO]-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(2-PYRIDYL)PIPERAZINO]-2-PROPEN-1-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-PYRIDYL)PIPERAZINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. For instance, it has been shown to interact with serotonin receptors, potentially inhibiting serotonin reuptake . This interaction can modulate neurotransmitter levels in the brain, leading to various physiological effects.

Comparison with Similar Compounds

Uniqueness: 1-[4-(2-PYRIDYL)PIPERAZINO]-2-PROPEN-1-ONE is unique due to its specific structural configuration, which allows it to interact with a variety of molecular targets

Properties

IUPAC Name

1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-12(16)15-9-7-14(8-10-15)11-5-3-4-6-13-11/h2-6H,1,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBRXTAFLGKTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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